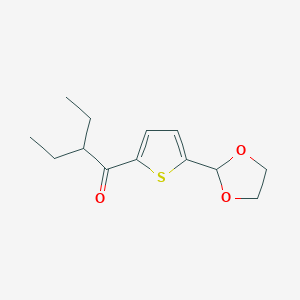

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone

Description

Introduction and Chemical Identity

Background and Significance

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone represents a sophisticated example of modern heterocyclic chemistry, combining multiple functional groups within a single molecular framework to create a compound with potentially diverse applications. This compound belongs to the broader class of thienyl ketones, which have emerged as increasingly important building blocks in pharmaceutical chemistry and materials science due to their unique electronic properties and structural versatility. The significance of this particular compound lies in its incorporation of both a thiophene ring system and a 1,3-dioxolane protecting group, creating opportunities for selective chemical transformations and potential biological activities.

Thiophene-containing compounds have gained considerable attention in medicinal chemistry, where the thiophene moiety has been ranked fourth among privileged pharmacophores due to its diversified biological attributes. The inclusion of the 1,3-dioxolane group adds an additional layer of chemical complexity, as these five-membered cyclic acetals are recognized as important motifs in the construction of pharmacologically active molecules with antiviral, antifungal, anti-human immunodeficiency virus, and adrenoreceptor antagonist properties. The ketone functionality further enhances the compound's synthetic utility, as ketones serve as strong electron-withdrawing groups that can significantly influence the electronic properties of thiophene rings and increase their electrophilicity.

Research into thienyl ketones has demonstrated their potential for exhibiting interesting photophysical properties, making them valuable subjects for experimental and theoretical studies in materials science. The structural complexity of this compound, featuring a thiophene ring, a ketone group, and a 1,3-dioxolane ring, allows for diverse applications in medicinal chemistry and materials science. This compound can participate in several chemical reactions, including nucleophilic addition to the ketone group, electrophilic aromatic substitution on the thiophene ring, and hydrolysis of the dioxolane protecting group under acidic conditions.

Nomenclature Systems and Identification

IUPAC Name and Variants

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-2-ethyl-1-butanone. This nomenclature reflects the compound's structural hierarchy, beginning with the ketone functionality as the primary functional group, followed by the substituted thiophene ring system and the dioxolane substituent. The name systematically describes the carbon chain arrangement, with the ketone carbon serving as the reference point for numbering and the thiophene ring bearing the dioxolane substituent at the 5-position relative to the ketone attachment point.

Alternative naming conventions for this compound include the more descriptive chemical name this compound, which emphasizes the ketone's alkyl substituent pattern. This naming system highlights the branched nature of the ketone's alkyl group, specifically identifying it as 1-ethylpropyl, which corresponds to a secondary carbon bearing both ethyl and propyl substituents. The systematic approach to naming ensures unambiguous identification of the compound's structure while providing clear guidance for synthetic chemists attempting to prepare or identify the compound.

CAS Registry Information (898772-96-8)

The corresponding International Chemical Identifier Key is WKESBQUUOORKMR-UHFFFAOYSA-N, which serves as a shortened, hash-based identifier derived from the full International Chemical Identifier string. This key provides a compact reference that maintains uniqueness while being more manageable for database indexing and searching applications.

The Simplified Molecular Input Line Entry System representation is CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2, which provides an alternative linear notation that is particularly useful for chemical database searches and structural matching algorithms. This notation system explicitly represents the connectivity pattern, starting from the branched alkyl ketone substituent, proceeding through the thiophene ring, and terminating with the dioxolane ring system.

| Representation Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C13H18O3S/c1-3-9(4-2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |

| International Chemical Identifier Key | WKESBQUUOORKMR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 |

Historical Context of Thienyl Ketone Research

The historical development of thienyl ketone chemistry traces its origins to the discovery of thiophene itself by Viktor Meyer in 1882, when he identified this heterocyclic compound as a contaminant in benzene. Meyer's discovery emerged from investigations into the blue dye formation observed when isatin was mixed with sulfuric acid and crude benzene, a reaction that had previously been attributed to benzene itself but was subsequently shown to result from thiophene contamination. This foundational discovery established thiophene as a significant heterocyclic system and laid the groundwork for subsequent investigations into thiophene derivatives, including the ketone-substituted compounds that would emerge in later decades.

The systematic study of thienyl ketones gained momentum throughout the twentieth century as synthetic organic chemistry advanced and researchers began exploring the unique properties of thiophene-containing compounds. Early investigations focused on the fundamental photophysical properties of thienyl ketones, establishing them as subjects for both experimental and theoretical studies. These research efforts revealed that thienyl ketones exhibit distinctive electronic properties that differ significantly from their benzene analogs, leading to increased interest in their potential applications in materials science and pharmaceutical chemistry.

Contemporary research into thienyl ketones has expanded beyond fundamental studies to encompass diverse applications in drug discovery, materials science, and synthetic methodology development. The recognition that ketones function as strong electron-withdrawing groups when directly connected to thiophene rings has made them valuable tools for tuning the electronic properties of thiophene-based materials. This understanding has driven research into more complex thienyl ketone structures, including compounds that incorporate additional functional groups such as dioxolane rings, which serve both as protecting groups in synthetic sequences and as pharmacophore elements in drug design.

The evolution of thiophene chemistry from Viktor Meyer's initial discovery to modern applications in pharmaceutical research demonstrates the compound class's enduring significance in organic chemistry. Modern synthetic approaches to thienyl ketones have incorporated advanced methodologies such as palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot cyclization procedures. These developments have enabled the preparation of increasingly complex thienyl ketone structures, including this compound, which represents the current state of sophistication in heterocyclic synthetic chemistry.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-9(4-2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESBQUUOORKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641914 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-96-8 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-2-ethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization of 5-Formylthiophene Derivatives

- The 1,3-dioxolane ring is formed by reacting 5-formylthiophene derivatives with ethylene glycol in the presence of acid catalysts or under basic transacylation conditions.

- According to patent US8263788B2, 1,3-dioxolane-2-ones can be synthesized under basic reaction conditions by transacylation, which can be adapted for the formation of 1,3-dioxolane rings on thiophene aldehydes.

- The reaction is typically carried out in an inert solvent such as dichloromethane or ethanol, with removal of water to drive the equilibrium toward acetal formation.

Phase Transfer Catalysis for Acetal Formation

- EP0050298A2 describes the use of phase transfer catalysts (e.g., trialkylbenzylammonium halides or crown ethers) to facilitate the reaction between 1,3-dioxolane precursors and azole derivatives, which can be extrapolated to thiophene systems.

- The reaction temperature ranges from 20 to 120 °C, with vigorous stirring to ensure efficient phase transfer and reaction completion.

Introduction of the 1-Ethylpropyl Ketone Side Chain

Ketone Formation via Acylation or Claisen–Schmidt Condensation

- The 1-ethylpropyl ketone side chain can be introduced by acylation of the thiophene ring or by condensation reactions involving appropriate ketone and aldehyde precursors.

- A green one-pot synthetic method involving Claisen–Schmidt condensation followed by Michael addition has been reported for related aryl ketones, which could be adapted for this compound.

- This method uses aqueous KOH as a base in ethanol or methanol solvent, with reaction temperatures ranging from 0 °C to reflux conditions, achieving moderate to high yields (up to 62%) depending on conditions (see Table 1 below).

| Entry | Base (equiv) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH (1.0) | Room Temp | EtOH | 18 | 37 |

| 2 | KOH (2.0) | Room Temp | EtOH | 18 | 40 |

| 4 | KOH (1.0) | Reflux | EtOH | 3 | 62 |

| 7 | KOH (1.0) | Reflux | MeCN | 3 | 60 |

| 8 | NaOH (1.0) | Reflux | EtOH | 3 | 55 |

Table 1: Yields of 1,5-diketones via Claisen–Schmidt condensation and Michael addition under various conditions.

Michael Addition Reaction

- After initial condensation, a Michael addition step is performed by adding acetophenone derivatives to the chalcone intermediates, stirring at room temperature or refluxing if necessary.

- The reaction progress is monitored by TLC, and purification is achieved by flash column chromatography.

- This two-step one-pot method is advantageous due to its mild conditions, cost-effectiveness, and environmental friendliness.

Purification and Characterization

- The crude product is typically purified by extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

- Final purification is done by flash chromatography using ethyl acetate/hexane mixtures.

- Structural confirmation is performed by NMR, IR, and mass spectrometry, with some derivatives confirmed by X-ray crystallography.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Notes |

|---|---|---|---|

| 1. Acetalization | Reaction of 5-formylthiophene with ethylene glycol | Acid or base catalyst, inert solvent | Water removal essential for equilibrium |

| 2. Phase Transfer Catalysis | Phase transfer catalyst, alkali hydroxide, 20-120 °C | Trialkylbenzylammonium halides, crown ethers | Enhances reaction rate and yield |

| 3. Claisen–Schmidt Condensation | KOH or NaOH base, ethanol or methanol, 0 °C to reflux | Aryl ketones and aldehydes | One-pot synthesis with Michael addition |

| 4. Michael Addition | Room temperature or reflux, monitored by TLC | Acetophenone derivatives | Reaction time 1-7 h depending on substrates |

| 5. Purification | Extraction, drying, flash chromatography | Ethyl acetate, hexane | Yields up to 62% reported |

Research Findings and Considerations

- The use of basic conditions (KOH or NaOH) in alcoholic solvents is effective for both acetal formation and ketone side chain introduction.

- Reaction temperature and base equivalents significantly influence yield and reaction time.

- Phase transfer catalysis can improve reaction efficiency, especially for less soluble substrates.

- The one-pot Claisen–Schmidt/Michael addition method offers a green, cost-effective route with broad substrate scope and good yields.

- Protecting groups and reaction conditions must be carefully controlled to avoid side reactions such as N-alkylation or over-acylation.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various transformations that are crucial in developing new chemical entities.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities relevant to drug development. For instance, it has been shown to inhibit tyrosinase activity in melanoma cells, suggesting potential applications in treating skin disorders such as hyperpigmentation. Additionally, its interactions with molecular targets can modulate biological pathways, making it a candidate for further pharmacological studies.

Materials Science

In materials science, the compound can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence. Its unique structural characteristics facilitate the design of functional materials for electronics and photonics applications.

In Vitro Studies

A study demonstrated that compounds similar to this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells. This suggests that derivatives of this compound could be explored for their potential therapeutic effects against skin-related conditions.

Reaction Optimization Studies

In synthetic chemistry, this compound has been employed in reaction optimization studies to establish new protocols for functionalizing or transforming organic molecules. Its reactivity profile allows chemists to explore various reaction conditions and reagents to enhance yield and selectivity.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The dioxolane and thienyl groups can contribute to the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and physical properties of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones with varying substituents:

Functional and Application-Based Differences

- Branched vs.

- Chain Length Effects : Octyl derivatives exhibit higher molecular weight (296.42 g/mol) and boiling point (431.5°C), making them less volatile and more suited for high-temperature applications like lubricants or polymer additives .

- Cyclic Substituents : Cyclopropyl derivatives leverage ring strain for heightened reactivity, useful in click chemistry or pharmaceutical intermediates .

- Oxygenated Substituents : The 4-oxopentyl variant contains an additional ketone group, enabling further functionalization (e.g., condensation reactions) .

Research Findings and Industrial Relevance

- Biofuel Additives : Dioxolane-functionalized compounds are explored as oxygenated fuel additives to reduce particulate emissions. The target compound’s branched chain may enhance blending efficiency with conventional fuels .

- Pharmaceutical Intermediates : Cyclopropyl and oxadiazole analogs demonstrate antimicrobial activity, though the ketone derivatives’ bioactivity remains unexplored .

- Supply Chain Status : Many analogs (e.g., 1-propylbutyl, cyclobutyl derivatives) are discontinued or niche products, highlighting challenges in large-scale availability .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the formation of the dioxolane ring followed by the introduction of the thienyl group through Friedel-Crafts acylation. The synthetic route can be summarized as follows:

- Formation of Dioxolane Ring : Reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Thienyl Group Introduction : Acylation of thiophene with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Coupling : Condensation reaction to couple the dioxolane ring with the thienyl group via an ethylpropyl ketone linker.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness similar to other known antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625 - 1250 µg/mL |

| Staphylococcus epidermidis | 625 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | Variable efficacy |

| Candida albicans | Significant antifungal activity |

The compound was found to be particularly effective against Staphylococcus aureus and Candida albicans, with MIC values indicating strong antibacterial and antifungal properties .

Anticancer Activity

In addition to its antimicrobial effects, studies have investigated the anticancer potential of this compound. Preliminary data suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Summary of Anticancer Studies

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 - 25 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 - 18 | Inhibition of proliferation |

These findings highlight the potential for further development of this compound as an anticancer agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The dioxolane and thienyl groups may enhance binding affinity to enzymes or receptors, influencing their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways associated with growth and survival.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Study on Antibacterial Activity : A study demonstrated that derivatives containing the dioxolane structure exhibited enhanced antibacterial activity compared to non-dioxolane counterparts .

- Anticancer Research : Another investigation focused on the anticancer properties, revealing that compounds similar to this compound effectively reduced tumor growth in vitro .

Q & A

Q. What are established synthetic methodologies for 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone, and what key reaction parameters influence yield?

Answer:

-

Synthetic Routes :

- Acetalization : Reacting thienyl ketone precursors with ethylene glycol under acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) to form the dioxolane ring. Side reactions (e.g., etherification) are minimized by controlling stoichiometry and temperature .

- Condensation : Hydrazine hydrate in glacial acetic acid can facilitate cyclization, as demonstrated in analogous thienyl ketone syntheses. Reflux duration (4–6 hours) and solvent purity are critical for yield optimization .

- Ketone Formation : Acid-catalyzed Friedel-Crafts acylation or alkylation of thiophene derivatives, using catalysts like AlCl3, to introduce the 1-ethylpropyl group .

-

Key Parameters :

- Temperature : Higher temperatures (80–100°C) accelerate acetalization but risk decomposition.

- Catalyst Choice : Protic acids favor acetalization, while Lewis acids (e.g., BF3·Et2O) may improve regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of thienyl intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- ¹H NMR :

- HRMS : Exact mass analysis (e.g., m/z 262.0388) confirms the molecular formula (C13H18O3S).

- Purity Assessment : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water gradient) detects impurities <1% .

Advanced Research Questions

Q. What strategies mitigate etherification during the acetalization of thienyl ketone precursors?

Answer:

- Reaction Optimization :

- Use excess ethylene glycol (3:1 molar ratio) to drive acetalization over etherification.

- Employ moisture-sensitive catalysts (e.g., trimethylsilyl chloride) to suppress hydroxyl group side reactions.

- Monitor progress via in-situ FTIR (disappearance of carbonyl peak at ~1700 cm⁻¹) .

- By-Product Analysis : LC-MS or GC-MS identifies ether derivatives (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde), enabling iterative refinement of conditions .

Q. How does the 1-ethylpropyl group affect crystallinity and X-ray diffraction suitability?

Answer:

- Crystallinity Challenges : The bulky 1-ethylpropyl group disrupts crystal packing, often requiring:

- Slow evaporation from dichloromethane/hexane mixtures.

- Seeding with analogous structures to induce nucleation.

- Structural Refinement : High-resolution data (d-spacing <0.8 Å) and SHELXL software are essential to resolve disorder in the alkyl chain. Twinning parameters may require integration using SHELXPRO .

Q. How to resolve contradictions in synthetic yields when varying catalyst systems?

Answer:

- Case Study :

- Protic Acids (H2SO4) : Yield 60–65% but with 10–15% ether by-products.

- Lewis Acids (BF3·Et2O) : Yield 75–80% with <5% by-products but sensitive to moisture .

- Resolution via DOE : A factorial design (varying catalyst loading, temperature, and solvent) identifies optimal conditions. For reproducibility, anhydrous conditions and substrate pre-purification (e.g., column chromatography) are critical .

Data Contradiction Analysis

Example : Conflicting reports on acetalization efficiency (65% vs. 80% yields).

- Root Cause : Differences in substrate purity (e.g., residual moisture in ethylene glycol) or catalyst activation.

- Methodological Fix : Standardize substrate drying (molecular sieves) and catalyst storage (argon atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.